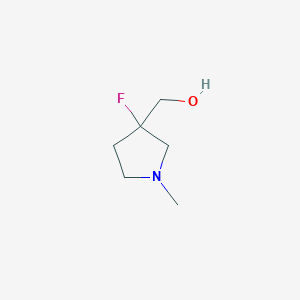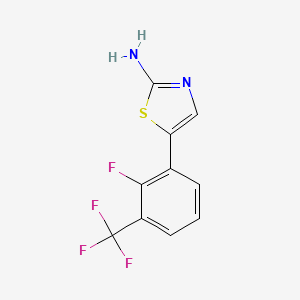
Lenalidomide-PEG4-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG4-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a propargyl group enhances its solubility and allows for bioconjugation, making it a valuable tool in chemical biology and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG4-propargyl typically involves the following steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor.
PEGylation: The lenalidomide precursor is reacted with a PEG4 linker containing a propargyl group to form this compound.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. For example, the bromination step can be carried out in a chlorine-free solvent to reduce hazardous by-products . The use of platinum group metal-free catalysts for the reduction of nitro groups is another green chemistry approach .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, often using iron powder and ammonium chloride, are common in its synthesis.
Substitution: The propargyl group allows for click chemistry reactions with azide-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the efficient reduction of nitro groups.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the propargyl group.
Major Products Formed
The major products formed from these reactions include various lenalidomide derivatives and bioconjugates, which are useful in targeted protein degradation and other applications .
Aplicaciones Científicas De Investigación
Lenalidomide-PEG4-propargyl has a wide range of scientific research applications:
Mecanismo De Acción
Lenalidomide-PEG4-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
Protein Degradation: The compound functions as a molecular glue, inducing the degradation of target proteins by hijacking the E3 ubiquitin ligase complex.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar applications in treating multiple myeloma.
Propargyl-PEG4-acid: A related compound used in bioconjugation and click chemistry.
Uniqueness
Lenalidomide-PEG4-propargyl stands out due to its enhanced solubility and bioconjugation capabilities, making it a versatile tool in chemical biology and medicinal chemistry. Its ability to form PROTACs and other bioconjugates provides unique opportunities for targeted protein degradation and therapeutic applications .
Propiedades
Fórmula molecular |
C24H31N3O7 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29) |
Clave InChI |
BAXAOTQVTJNWFP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















